molecular formula C25H28N2O4S B11408913 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11408913
M. Wt: 452.6 g/mol
InChI Key: WYFFHESXWLUZIG-UHFFFAOYSA-N
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Description

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a benzofuran ring, a tetrahydrofuran moiety, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and cyclopenta[b]thiophene intermediates, followed by their coupling under specific conditions. Common reagents include acyl chlorides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine

It may exhibit anti-tumor, antibacterial, or antiviral activities, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and thiophene derivatives, such as:

Uniqueness

What sets 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its unique combination of structural motifs. The presence of both benzofuran and thiophene rings, along with the tetrahydrofuran moiety, provides a distinctive set of chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C25H28N2O4S/c1-14-9-15(2)22-16(13-31-19(22)10-14)11-21(28)27-25-23(18-6-3-7-20(18)32-25)24(29)26-12-17-5-4-8-30-17/h9-10,13,17H,3-8,11-12H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

WYFFHESXWLUZIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5)C

Origin of Product

United States

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